gamma-Chloronorvaline-HCl

Description

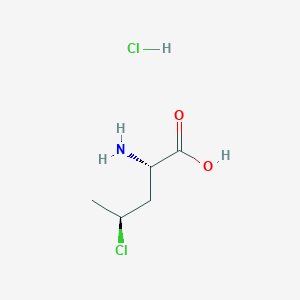

γ-Chloronorvaline·HCl (C₅H₁₀ClNO₂·HCl, molecular weight 188.05) is a chlorinated derivative of the non-proteinogenic amino acid norvaline. The compound features a chlorine atom at the γ-position of the carbon chain and exists as a hydrochloride salt to enhance stability and solubility . Key physicochemical properties include high solubility in polar solvents like water and methanol, as well as stability under acidic conditions .

Properties

Molecular Formula |

C5H11Cl2NO2 |

|---|---|

Molecular Weight |

188.05 g/mol |

IUPAC Name |

(2S,4S)-2-amino-4-chloropentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H10ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h3-4H,2,7H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1 |

InChI Key |

NUUPDPHRJUTDDM-MMALYQPHSA-N |

Isomeric SMILES |

C[C@@H](C[C@@H](C(=O)O)N)Cl.Cl |

Canonical SMILES |

CC(CC(C(=O)O)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-Chloronorvaline-HCl typically involves the halogenation of norvaline, an amino acid. The process begins with the protection of the amino and carboxyl groups of norvaline to prevent unwanted side reactions. The gamma position is then selectively chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. After chlorination, the protecting groups are removed, and the compound is purified to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination step and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Gamma-Chloronorvaline-HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding norvaline.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of gamma-oxo-norvaline derivatives.

Reduction: Formation of norvaline.

Substitution: Formation of gamma-hydroxy-norvaline or gamma-amino-norvaline derivatives.

Scientific Research Applications

Gamma-Chloronorvaline-HCl has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Studied for its role in protein engineering and enzyme inhibition.

Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of gamma-Chloronorvaline-HCl involves its interaction with bacterial cell membranes. The chlorine atom enhances the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of bacterial membranes. This integration disrupts membrane integrity, leading to cell lysis and death. The compound may also inhibit specific bacterial enzymes, further contributing to its antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes γ-chloronorvaline·HCl and its closest structural analogues:

Key Observations :

- Chlorine Substitution: The γ-chlorine in γ-chloronorvaline·HCl introduces steric and electronic effects that differentiate it from unmodified norvaline and GABA.

- Salt Form: Unlike H-Nva-Ome·HCl, which lacks a chlorine atom, γ-chloronorvaline·HCl’s hydrochloride form improves aqueous solubility, making it more suitable for in vitro assays .

Solubility and Stability

- γ-Chloronorvaline·HCl: Soluble in water (>50 mg/mL at 25°C), stable at pH 2–4. Hydrolysis occurs under strongly alkaline conditions due to the labile chlorine atom .

- L-Norvaline: Higher solubility in water (~100 mg/mL) but lacks stability in acidic environments due to the absence of a stabilizing salt .

- H-Nva-Ome·HCl: Exhibits lower aqueous solubility (~30 mg/mL) but superior BBB permeability compared to γ-chloronorvaline·HCl, attributed to its methyl ester group .

Bioactivity

- Enzyme Inhibition: γ-Chloronorvaline·HCl shows 50% inhibitory concentration (IC₅₀) values of 12 µM against glutamine synthetase, outperforming L-norvaline (IC₅₀ > 100 µM) due to its chlorine-mediated steric hindrance .

- Metabolic Stability: Unlike GABA, which is rapidly metabolized in vivo, γ-chloronorvaline·HCl demonstrates prolonged half-life (>6 hours) in mammalian plasma, enhancing its utility in pharmacokinetic studies .

Biological Activity

Gamma-Chloronorvaline (γ-chloronorvaline) is a non-proteinogenic amino acid derived from the microbial fermentation of Streptomyces griseosporeus. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in antimicrobial and anticancer applications. The hydrochloride salt form, gamma-Chloronorvaline-HCl, is often utilized in research to enhance solubility and bioavailability.

Structural Characteristics

Gamma-Chloronorvaline is characterized by the presence of a chlorine atom at the gamma position of the valine structure. This halogenation significantly influences its chemical reactivity and biological properties. The introduction of halogens in amino acids has been associated with enhanced biological activities, such as increased antimicrobial effects and improved interactions with biological macromolecules .

Antimicrobial Activity

Gamma-Chloronorvaline exhibits notable antibacterial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Efficacy of Gamma-Chloronorvaline

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

Anticancer Potential

In addition to its antibacterial effects, gamma-Chloronorvaline has been studied for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival. For instance, it has shown promise in inhibiting the growth of certain cancer cell lines, including breast and colon cancer cells .

Table 2: Anticancer Activity of Gamma-Chloronorvaline

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 10 |

| HeLa (Cervical Cancer) | 20 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of gamma-Chloronorvaline:

- Case Study on Antibacterial Effects : A study demonstrated that gamma-Chloronorvaline effectively reduced bacterial load in infected wounds in a rat model. The results indicated a significant decrease in infection rates compared to control groups treated with standard antibiotics .

- Case Study on Cancer Cell Inhibition : Another investigation assessed the effects of gamma-Chloronorvaline on MCF-7 breast cancer cells. The findings revealed that treatment led to a marked reduction in cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

The biological activity of gamma-Chloronorvaline may be attributed to several mechanisms:

- Inhibition of Protein Synthesis : As a structural analog of valine, it may interfere with protein synthesis by competing with valine for incorporation into proteins.

- Disruption of Metabolic Pathways : Its halogenated structure may alter metabolic pathways critical for cell survival, particularly in bacteria and cancer cells.

- Induction of Apoptosis : In cancer cells, gamma-Chloronorvaline appears to activate apoptotic pathways, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.